2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride
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Overview
Description
2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves halogenation reactions. One common method includes the bromination of 3-methylpyridine followed by chloromethylation. The reaction conditions often involve the use of bromine and chloromethylating agents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.
Scientific Research Applications
2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the methyl group.
3-Methyl-2-chloropyridine: Similar but lacks the bromine atom.
2-Bromo-3-methylpyridine: Similar but lacks the chloromethyl group.
Uniqueness
2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-(chloromethyl)-3-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODDNQGZVTVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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